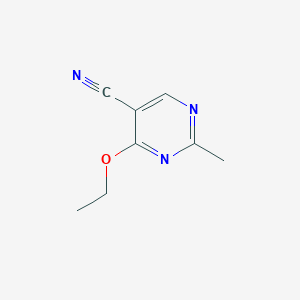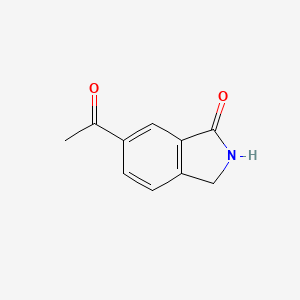
4-Ethoxy-2-methylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9N3O It is a derivative of pyrimidine, characterized by the presence of an ethoxy group at the 4-position, a methyl group at the 2-position, and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-methylpyrimidine-5-carbonitrile typically involves the reaction of 2-methylpyrimidine-5-carbonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the ethoxy group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: 4-ethoxy-2-methylpyrimidine-5-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-methylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by mimicking the natural substrate or binding to the active site. The molecular targets and pathways involved can vary, but common targets include kinase enzymes and other proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2-methylpyrimidine-5-amine
- 4-Ethoxy-2-methylpyrimidine-5-thiol
- 4-Methoxy-2-methylpyrimidine-5-carbonitrile
Uniqueness
4-Ethoxy-2-methylpyrimidine-5-carbonitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in drug development and material science.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-ethoxy-2-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-3-12-8-7(4-9)5-10-6(2)11-8/h5H,3H2,1-2H3 |
InChI Key |
XZQDAFYKLGHMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
![3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B11917004.png)
![Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)

![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)

![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)






